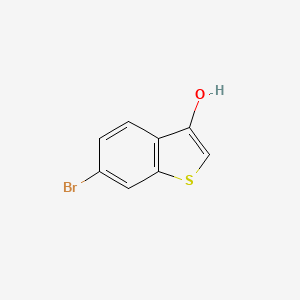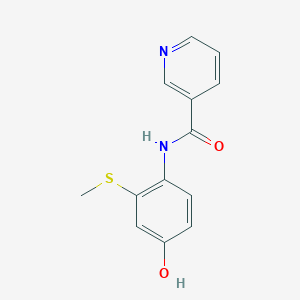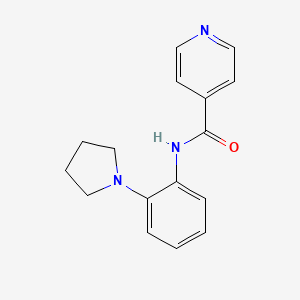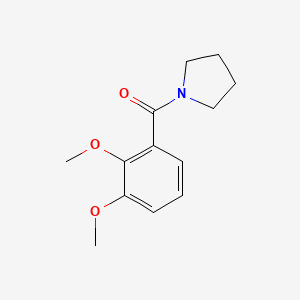![molecular formula C16H23FN2O2 B7673413 1-(4-Fluorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]butan-1-one](/img/structure/B7673413.png)
1-(4-Fluorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]butan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, piperazine, and 4-bromobutan-1-one.
Condensation Reaction: The 4-fluorobenzaldehyde is reacted with piperazine in the presence of a suitable catalyst to form an intermediate compound.
Alkylation: The intermediate is then alkylated with 4-bromobutan-1-one under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
1-(4-Fluorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(4-Fluorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]butan-1-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]butan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]butan-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-(4-Fluorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]butan-1-one is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and lipophilicity of compounds, making them more effective in certain applications.
属性
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c17-15-5-3-14(4-6-15)16(21)2-1-7-18-8-10-19(11-9-18)12-13-20/h3-6,20H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBHPWHXGLMSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]ethanone](/img/structure/B7673338.png)
![N-[(2,3-dichlorophenyl)methyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B7673344.png)
![3,5-dimethyl-4-[(E)-2-quinolin-2-ylethenyl]-1,2-oxazole](/img/structure/B7673355.png)
![N-[(5-bromothiophen-2-yl)methyl]-N,2,5-trimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7673358.png)

![3-(1,5-Dimethylpyrazol-4-yl)-5-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole](/img/structure/B7673369.png)
![N-[(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methyl]pyrazin-2-amine](/img/structure/B7673371.png)
![(2-Chloro-4-fluorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B7673375.png)

![4-[[Cyclopropyl-[(2-methylpyridin-3-yl)methyl]amino]methyl]-2-methoxyphenol](/img/structure/B7673399.png)

![Propan-2-yl 4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzoate](/img/structure/B7673412.png)
![N-[2-(3,4-dichloroanilino)-2-oxoethyl]-N-methyl-3-pyrrol-1-ylbenzamide](/img/structure/B7673414.png)
